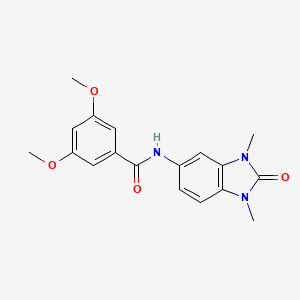

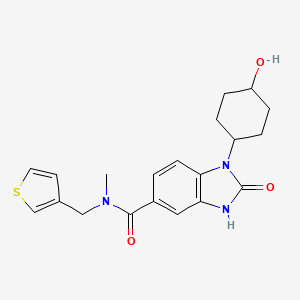

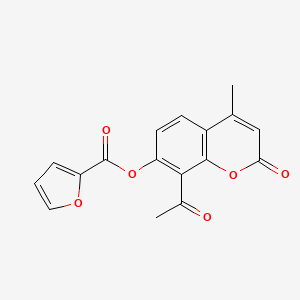

![molecular formula C19H27N7O B5571016 (3aS,6aS)-N-methyl-5-[3-(5-methyl-1H-tetrazol-1-yl)propyl]-N-phenylhexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxamide](/img/structure/B5571016.png)

(3aS,6aS)-N-methyl-5-[3-(5-methyl-1H-tetrazol-1-yl)propyl]-N-phenylhexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The synthesis and study of pyrazole, pyridine, and pyrimidine derivatives, including compounds with tetrazole groups, have been of significant interest in medicinal chemistry due to their diverse biological activities. These compounds are often explored for their potential as therapeutic agents in various domains, including as antiallergic, antimicrobial, and enzyme inhibition agents.

Synthesis Analysis

Synthesis approaches for compounds similar to the one typically involve multi-step chemical reactions, starting from basic chemical substrates to complex intermediates. For example, the synthesis of pyrazolo[3,4-b]pyridine derivatives involves reactions such as cyclocondensation, amidation, and the use of Vilsmeier-Haack reagent for introducing specific functional groups (Verdecia et al., 1996).

Molecular Structure Analysis

Structural variations and the impact of substituents on the molecular framework significantly influence the biological activity and binding affinity of these compounds. For instance, the introduction of a tetrazole moiety and specific alkyl or aryl groups has been explored for optimizing interactions with biological targets (Catalano et al., 2011).

Chemical Reactions and Properties

Chemical reactivity and properties, such as the ability to undergo specific reactions including cycloadditions, rearrangements, and N-alkylation, are crucial for the synthesis and modification of these compounds to achieve desired chemical structures and biological functions (Lombar et al., 2014).

Scientific Research Applications

DNA Recognition and Binding

The use of pyrrole−imidazole polyamides for the recognition of specific sequences in the minor groove of double-stranded DNA has been described. These compounds, which include structural elements similar to the query compound, bind to specific DNA sequences with high affinity and specificity. This demonstrates the potential application of the compound for gene regulation, DNA sequence recognition, or as a tool in molecular biology research to manipulate or study gene expression patterns (Swalley, Baird, & Dervan, 1996).

Cytotoxicity and Anticancer Activity

Research on pyrazole and pyrazolopyrimidine derivatives has shown that these compounds can exhibit significant in vitro cytotoxic activity against various cancer cell lines. This suggests that compounds with similar structural motifs, such as the one , could potentially be investigated for their anticancer properties or as leads for the development of new anticancer agents (Hassan, Hafez, & Osman, 2014).

Antiallergic Agents

N-tetrazolylpyridinecarboxamides, which share a structural resemblance in terms of the tetrazole functionality with the query compound, have been evaluated for antiallergic activity. This research indicates the potential of structurally related compounds to act as antiallergic agents, offering a pathway for the development of new treatments for allergic reactions and related conditions (Honma et al., 1984).

properties

IUPAC Name |

(3aS,6aS)-N-methyl-5-[3-(5-methyltetrazol-1-yl)propyl]-N-phenyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N7O/c1-15-20-21-22-26(15)11-6-10-24-13-16-9-12-25(18(16)14-24)19(27)23(2)17-7-4-3-5-8-17/h3-5,7-8,16,18H,6,9-14H2,1-2H3/t16-,18+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADYJHGWGHKVSTB-FUHWJXTLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=NN1CCCN2CC3CCN(C3C2)C(=O)N(C)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN=NN1CCCN2C[C@@H]3CCN([C@@H]3C2)C(=O)N(C)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3aS,6aS)-N-methyl-5-[3-(5-methyltetrazol-1-yl)propyl]-N-phenyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-1-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

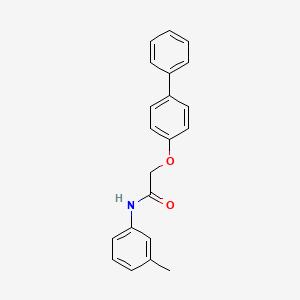

![1-(3-chlorophenyl)-5-methyl-4-[3-(4-methyl-4H-1,2,4-triazol-3-yl)propanoyl]-2-piperazinone](/img/structure/B5570940.png)

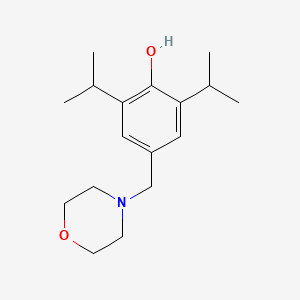

![4-{[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl}morpholine](/img/structure/B5570981.png)

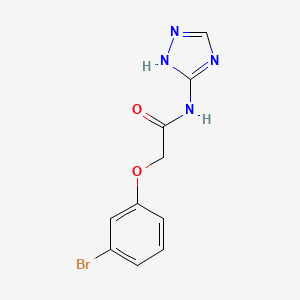

![3-(1H-imidazol-2-yl)-1-[3-(methylthio)propanoyl]piperidine](/img/structure/B5571003.png)

![5-methyl-4-{2-[3-(3-methylphenoxy)-1-azetidinyl]-2-oxoethyl}-2-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5571023.png)

![{(3R*,4R*)-4-(piperidin-1-ylmethyl)-1-[(1-propyl-1H-imidazol-2-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B5571029.png)